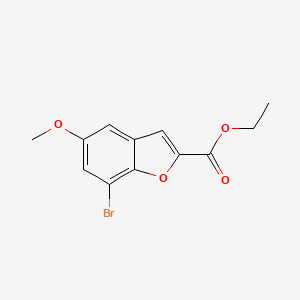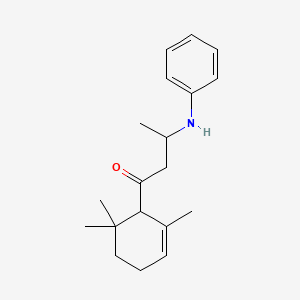
N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: is a synthetic chemical compound with potential applications across multiple scientific fields, such as chemistry, biology, and medicine. The intricate structure indicates its potential for unique interactions within biological systems and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, a stepwise synthetic approach involving multiple stages of chemical reactions is utilized. The primary components, such as triazole derivatives and methoxybenzamides, undergo condensation and alkylation processes. The synthesis typically involves reaction conditions such as temperature control, pH adjustments, and the use of specific solvents to facilitate each reaction stage.
Industrial Production Methods: Scaling the synthesis for industrial production requires optimizing reaction conditions for larger volumes, ensuring high yields and purity. Techniques such as continuous flow chemistry and automation can enhance efficiency and consistency in producing this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidative reactions where specific functional groups are modified.
Reduction: Reduction reactions might be employed to alter the compound's functional groups for targeted modifications.
Substitution: N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can participate in substitution reactions, where its functional groups are replaced with others.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions under specific conditions, like controlled temperature and solvent environment.
Major Products Formed: Oxidative reactions might lead to the formation of oxides, while reduction could yield deoxygenated derivatives. Substitution reactions result in new compounds with altered functional groups, potentially enhancing their reactivity or stability.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable subject in studying reaction mechanisms and developing new synthetic pathways.
Biology and Medicine: In biological contexts, N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could be explored for its potential as a pharmaceutical agent, given its ability to interact with biological targets, potentially leading to new drug discoveries.
Industry: Its properties might find applications in the development of specialized materials, including polymers and other advanced materials used in technology and manufacturing.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, specifically targeting biological pathways and molecular targets. The triazole ring can bind to specific proteins or enzymes, modulating their activity. These interactions might inhibit or activate biological pathways, making the compound potentially useful in therapeutic contexts.
Comparison with Similar Compounds
N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide: Similar structure but different functional group, altering its reactivity.
4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamide: Similar backbone but different side chains.
Hope this gives you a comprehensive understanding! Shall we dive deeper into any section?
Properties
IUPAC Name |
N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-3-4-14-28-21-24-23-19(25(21)17-8-6-5-7-9-17)15-22-20(26)16-10-12-18(27-2)13-11-16/h10-13,17H,3-9,14-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZGMTFXRCBQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2789223.png)


![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2789233.png)

![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)


![3-methoxy-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2789241.png)




![6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789246.png)
